2,6-Dioxo-3H-purine-9-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127265-49-0 |
|---|---|
Molecular Formula |
C6H3ClN4O3 |
Molecular Weight |
214.565 |
IUPAC Name |
2,6-dioxo-3H-purine-9-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN4O3/c7-5(13)11-1-8-2-3(11)9-6(14)10-4(2)12/h1H,(H2,9,10,12,14) |
InChI Key |
MXIPOPWDCHIWBZ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1C(=O)Cl)NC(=O)NC2=O |
Synonyms |
9H-Purine-9-carbonyl chloride, 1,2,3,6-tetrahydro-2,6-dioxo- (9CI) |
Origin of Product |
United States |
Advanced Structural Characterization and Electronic Properties of 2,6 Dioxo 3h Purine 9 Carbonyl Chloride
In-depth Analysis of the Purine (B94841) Ring System in 2,6-Dioxo-3H-purine-9-carbonyl Chloride
Tautomerism and Isomeric Considerations of the Dioxopurine Core
The xanthine (B1682287) scaffold is known to exhibit tautomerism, which involves the migration of a proton between different nitrogen atoms of the purine ring. In aqueous solutions, xanthine predominantly exists as the N(7)-H tautomer. rsc.org However, theoretical calculations, including semiempirical and ab initio quantum-mechanical computations, have been used to study the relative stability of different tautomers in both the gas phase and in solution. nih.govacs.orgnih.gov
For this compound, the presence of the carbonyl chloride group at the N(9) position eliminates the possibility of N(9)-H tautomerism. This substitution effectively "locks" the imidazole (B134444) portion of the ring, preventing the N(7)-H/N(9)-H tautomerization that is characteristic of unsubstituted xanthine. The most relevant remaining tautomeric considerations would involve the lactam-lactim equilibrium at the C2 and C6 positions, though the diketo (lactam) form is overwhelmingly stable.
Conformational Analysis of the 9-Carbonyl Chloride Moiety
The 9-carbonyl chloride group introduces a degree of conformational flexibility due to rotation around the C(9)-N(9) single bond. The planarity of the purine ring and the sp² hybridized carbonyl carbon suggests that the most stable conformation will be influenced by steric and electronic factors.
Acyl chlorides are generally reactive molecules where the carbonyl group is planar. wikipedia.org Theoretical examinations of related N-acyl heterocyclic compounds suggest that the orientation of the acyl group relative to the ring is governed by electrostatic interactions. cas.cz For this compound, it is anticipated that the carbonyl group will have a preferred orientation to minimize steric hindrance with the hydrogen atom at the C(8) position and to optimize electronic interactions with the purine ring. The high reactivity of the acyl chloride functional group is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic. chemistrystudent.com
Electronic Structure and Molecular Orbital Analysis
The electronic properties of the title compound are dictated by the interplay between the electron-rich purine system and the strongly electron-withdrawing oxo and carbonyl chloride substituents.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net
In purine derivatives, the HOMO is typically a π-orbital distributed across the purine ring system. nih.gov The LUMO, conversely, is heavily influenced by substituents. For this compound, the electron-withdrawing carbonyl chloride group, along with the two oxo groups, would be expected to significantly lower the energy of the LUMO and localize it partly on the C(9)-carbonyl moiety. This localization enhances the electrophilicity of the carbonyl carbon. The presence of electron-withdrawing groups generally lowers both HOMO and LUMO energy levels but can lead to a smaller HOMO-LUMO gap, indicating increased reactivity. researchgate.net
Table 1: Representative HOMO-LUMO Energy Gaps for Related Purine Derivatives (Calculated) Note: Data is for illustrative purposes and derived from computational studies of related compounds, not the specific title compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Cytosine | -9.52 | -1.77 | 7.75 | acs.org |
| 1-Methyl Cytosine | -9.01 | -1.33 | 7.68 | acs.org |
| Purine Derivative 5a | -5.79 | -2.18 | 3.61 | nih.gov |
| Purine Derivative 9a | -6.04 | -2.59 | 3.45 | nih.gov |
Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show significant negative potential (red regions) around the two oxo groups at C2 and C6 and the oxygen of the carbonyl chloride group, as these are sites of high electron density and are potential hydrogen bond acceptors.
Dipole Moment and Polarisability
Table 2: Experimental and Calculated Ground-State Dipole Moments for Related Purines Note: This data provides context from related structures.
| Compound | Dipole Moment (Debye) | Method | Source |
| Xanthine | 4.46 | Experimental | cas.cz |
| Guanine (B1146940) | 6.26 | Calculated (MP2) | researchgate.net |
| Hypoxanthine (B114508) | 3.84 | Calculated (ab initio) | cas.cz |
| Adenine (B156593) | 3.39 | Experimental | cas.cz |
Synthetic Methodologies for 2,6 Dioxo 3h Purine 9 Carbonyl Chloride
Strategies for the Direct Synthesis of 2,6-Dioxo-3H-purine-9-carbonyl Chloride
The direct synthesis of the target molecule can be envisioned through two primary pathways: the conversion of a corresponding carboxylic acid to the acid chloride, and the direct acylation of the purine (B94841) precursor.
From Corresponding Carboxylic Acids via Chlorinating Agents
A common and well-established method for the synthesis of acyl chlorides is the reaction of a carboxylic acid with a chlorinating agent. This approach would first require the synthesis of the precursor, 2,6-Dioxo-3H-purine-9-carboxylic acid. Although the synthesis of this specific precursor is not explicitly detailed in the literature, a potential route could involve the N9-carboxylation of a protected xanthine (B1682287) derivative followed by deprotection.
Once the 2,6-Dioxo-3H-purine-9-carboxylic acid is obtained, it could be converted to the target carbonyl chloride using various chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed. Other potential chlorinating agents include oxalyl chloride and phosphorus pentachloride.
Table 1: Common Chlorinating Agents for the Conversion of Carboxylic Acids to Acyl Chlorides
| Chlorinating Agent | Formula | Typical Reaction Conditions | Byproducts |
| Thionyl Chloride | SOCl₂ | Reflux in neat reagent or an inert solvent (e.g., toluene) | SO₂, HCl |
| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., CH₂Cl₂, THF) at room temperature, often with a catalyst (e.g., DMF) | CO, CO₂, HCl |
| Phosphorus Pentachloride | PCl₅ | Inert solvent (e.g., CCl₄) | POCl₃, HCl |
The choice of chlorinating agent and reaction conditions would need to be carefully optimized to account for the reactivity of the purine ring system and to avoid unwanted side reactions.
Acylation of Purine Precursors to Form the Carbonyl Chloride Functionality
A more direct approach would involve the acylation of the N9 position of a suitable purine precursor, such as xanthine (2,6-Dioxo-3H-purine), using phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene (B27547). This reaction would introduce the carbonyl chloride functionality in a single step.
The reactivity of the different nitrogen atoms in the xanthine ring is a critical consideration. While N9 is a potential site for acylation, reactions with phosgene could also occur at other positions, leading to a mixture of products. The use of protecting groups on other nitrogen atoms (N1, N3, and N7) might be necessary to achieve the desired regioselectivity.
Table 2: Phosgene and its Equivalents for Acylation Reactions
| Reagent | Formula | Physical State | Key Considerations |
| Phosgene | COCl₂ | Gas | Highly toxic, requires specialized handling |
| Diphosgene | ClCO₂CCl₃ | Liquid | Less hazardous to handle than phosgene, decomposes to phosgene |
| Triphosgene | (Cl₃CO)₂CO | Solid | Easiest to handle, decomposes to phosgene in situ |
The reaction would likely be carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct. The choice of base and reaction temperature would be crucial to control the reactivity and prevent decomposition of the starting material and product.
One-Pot and Multicomponent Approaches
One-pot and multicomponent reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps and purification procedures. google.com While no specific one-pot synthesis for this compound has been reported, the general principles of purine synthesis could be adapted for this purpose.
For instance, a modified Traube purine synthesis could potentially be employed. This approach involves the condensation of a substituted pyrimidine (B1678525) with a source of the C8 and N9 atoms. It is conceivable that a pyrimidine precursor could be reacted with a reagent that introduces the N9-carbonyl chloride functionality in a single cyclization step. However, the development of such a reaction would require significant experimental investigation.
Another possibility is a one-pot procedure starting from a pre-formed purine. For example, a one-pot reaction involving the in-situ formation of the N9-anion of a protected xanthine followed by quenching with a carbonyl chloride precursor could be explored.
Catalytic Systems and Green Chemistry Considerations in Synthesis
The application of catalytic systems and green chemistry principles is of growing importance in modern organic synthesis. For the synthesis of a functionalized purine like this compound, several aspects of green chemistry could be considered.
Catalytic Approaches:
While direct catalytic methods for the synthesis of the target molecule are unknown, related catalytic reactions on the purine scaffold have been reported. For example, transition metal-catalyzed cross-coupling reactions are used to introduce substituents at various positions of the purine ring. It is plausible that a catalytic carbonylation reaction at the N9 position of a suitably activated purine precursor could be developed.
Green Chemistry Considerations:
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these could include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, exploring the use of less toxic chlorinating agents or developing catalytic methods that avoid stoichiometric waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Utilizing starting materials derived from renewable resources.
The development of a truly "green" synthesis for this compound would require a holistic approach, considering all aspects of the synthetic process from starting materials to final product purification.
Reactivity and Mechanistic Investigations of 2,6 Dioxo 3h Purine 9 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The core reactivity of 2,6-Dioxo-3H-purine-9-carbonyl chloride is defined by nucleophilic acyl substitution. libretexts.org The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the purine (B94841) ring system. This renders the compound highly susceptible to attack by nucleophiles, leading to the substitution of the chloride, which is an excellent leaving group. libretexts.org This reaction pathway is the foundation for creating a diverse array of 9-substituted xanthine (B1682287) derivatives. The general order of reactivity for carboxylic acid derivatives places acyl chlorides as one of the most reactive, capable of reacting with a broad spectrum of nucleophiles. libretexts.org
The reaction of this compound with primary and secondary amines, both aliphatic and aromatic, readily yields the corresponding 9-carboxamide derivatives. This amidation reaction is typically rapid and exothermic. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine like triethylamine, is often employed as a catalyst and acid scavenger. nih.govfrontiersin.org
The synthesis of 8-substituted xanthines often involves the coupling of 5,6-diaminouracil (B14702) derivatives with carboxylic acids activated as their corresponding acid chlorides, a reaction analogous to the N9-acylation of xanthine. frontiersin.org This underscores the general utility of this reaction type in purine chemistry.
Table 1: Representative Reaction of this compound with Amines
| Nucleophile (Amine) | Product | Typical Conditions | Expected Yield |
| Primary Aliphatic Amine (R-NH₂) | N-Alkyl-2,6-dioxo-3H-purine-9-carboxamide | Anhydrous aprotic solvent (e.g., THF, DCM), 0°C to room temperature, with a tertiary amine base. | Good to Excellent |
| Secondary Aliphatic Amine (R₂NH) | N,N-Dialkyl-2,6-dioxo-3H-purine-9-carboxamide | Anhydrous aprotic solvent (e.g., THF, DCM), 0°C to room temperature, with a tertiary amine base. | Good to Excellent |
| Primary Aromatic Amine (Ar-NH₂) | N-Aryl-2,6-dioxo-3H-purine-9-carboxamide | Anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂), room temperature, with a tertiary amine base. | Good to Moderate |
In a similar fashion to its reaction with amines, this compound reacts with alcohols and phenols to form the corresponding 9-carboxylate (B11530827) esters. This esterification process is also a classic example of nucleophilic acyl substitution. While alcohols are weaker nucleophiles than amines, the high reactivity of the acyl chloride allows the reaction to proceed efficiently, often catalyzed by a base like pyridine to activate the nucleophile and scavenge the HCl produced. nih.gov The synthesis of esters of xanthene-9-carboxylic acid, a related structure, has been documented, highlighting the feasibility of this transformation. google.com
Table 2: Representative Reaction of this compound with Alcohols/Phenols
| Nucleophile | Product | Typical Conditions | Expected Yield |
| Primary Alcohol (R-OH) | Alkyl 2,6-dioxo-3H-purine-9-carboxylate | Anhydrous aprotic solvent (e.g., THF, Dioxane), often with pyridine as catalyst, room temperature or gentle heating. | Good |
| Phenol (Ar-OH) | Aryl 2,6-dioxo-3H-purine-9-carboxylate | Anhydrous aprotic solvent (e.g., Pyridine, DMF), elevated temperature may be required. | Moderate to Good |
The high reactivity of the acyl chloride group extends to other nucleophiles beyond amines and alcohols.
Thiols (R-SH): Thiols react with this compound to produce 9-thiocarboxylate esters (S-esters). These reactions are analogous to esterifications and are typically carried out under similar conditions, often in the presence of a base to deprotonate the thiol, forming the more potent thiolate nucleophile.
Active Methylene (B1212753) Compounds: Carbanions generated from active methylene compounds (e.g., malonic esters, acetoacetic esters) can also act as nucleophiles. The reaction with this compound would result in the formation of a new carbon-carbon bond, leading to 9-acyl-substituted methylene derivatives. This type of reaction is a powerful tool for carbon chain extension and the introduction of complex functionality at the N9 position. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically required to deprotonate the active methylene compound.
Reactivity under Diverse Reaction Conditions (e.g., temperature, pH, presence of bases)
The reactivity of this compound, a derivative of xanthine, is dictated by the presence of a highly reactive acyl chloride functional group attached to the purine ring system. While specific kinetic and mechanistic studies on this particular molecule are not extensively detailed in publicly available literature, its reactivity profile can be reliably inferred from the well-established chemistry of acyl chlorides and purine derivatives.
Influence of Temperature
As with most chemical reactions, temperature is expected to have a significant impact on the reactivity of this compound. An increase in temperature will increase the kinetic energy of the reacting molecules, leading to a higher frequency and energy of collisions. This will, in turn, accelerate the rate of nucleophilic acyl substitution reactions. For instance, the hydrolysis of acyl chlorides is often vigorous even at room temperature, and increasing the temperature would make this reaction even more rapid and exothermic. libretexts.orglibretexts.orgchemguide.co.uk
Table 1: Expected Effect of Temperature on the Reactivity of this compound
| Temperature | Expected Reaction Rate | General Outcome |
| Low (e.g., ≤ 0 °C) | Slower | Controlled reaction, potentially allowing for the isolation of intermediates. |
| Room Temperature | Fast | Vigorous reaction, especially with strong nucleophiles like water. libretexts.orglibretexts.orgchemguide.co.uk |
| High | Very Fast | Extremely rapid, potentially leading to decomposition or side reactions. |
Influence of pH
The pH of the reaction medium is a critical factor governing the stability and reaction pathways of this compound.
Acidic Conditions (Low pH): In an acidic environment, the carbonyl oxygen can be protonated, which would further increase the electrophilicity of the carbonyl carbon. This would make it even more susceptible to attack by weak nucleophiles. However, the concentration of potent nucleophiles like the hydroxide (B78521) ion is negligible at low pH. Hydrolysis under acidic conditions will still occur, catalyzed by the acid. youtube.comyoutube.com
Neutral Conditions (pH ≈ 7): Even in neutral water, this compound is expected to undergo rapid hydrolysis. Water, although a weak nucleophile, is typically present in large excess and can readily attack the highly electrophilic carbonyl carbon. libretexts.orgchemistrysteps.comlibretexts.org
Basic Conditions (High pH): In the presence of a high concentration of hydroxide ions (OH⁻), which are strong nucleophiles, the hydrolysis of the acyl chloride is extremely rapid. chemistrysteps.comsavemyexams.com The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding carboxylate salt of the purine.
Table 2: Predicted Reactivity of this compound at Different pH Values
| pH Range | Dominant Reactive Species | Expected Primary Reaction |
| Acidic (pH < 7) | H₃O⁺ (catalyst), H₂O (nucleophile) | Acid-catalyzed hydrolysis to 2,6-Dioxo-3H-purine-9-carboxylic acid. |
| Neutral (pH ≈ 7) | H₂O (nucleophile) | Spontaneous hydrolysis to 2,6-Dioxo-3H-purine-9-carboxylic acid. libretexts.orglibretexts.org |
| Basic (pH > 7) | OH⁻ (strong nucleophile) | Rapid hydrolysis to the corresponding purine-9-carboxylate salt. chemistrysteps.com |
Presence of Bases
The presence of bases significantly influences the reactivity of this compound. Bases can function either as catalysts or as nucleophiles themselves.
Non-nucleophilic bases (e.g., Pyridine, Triethylamine): These bases are often used to scavenge the HCl produced during reactions with nucleophiles like alcohols or amines. chemistrysteps.comwikipedia.org By neutralizing the acid, they prevent protonation of the nucleophile and drive the reaction to completion. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. youtube.comwikipedia.org
Nucleophilic bases (e.g., Amines, Hydroxides): These bases will directly react with the acyl chloride. For example, primary and secondary amines will readily form the corresponding amides. libretexts.orgchemistrystudent.com The use of two equivalents of an amine is common, where one acts as the nucleophile and the second as the base to neutralize the HCl byproduct. libretexts.org
Table 3: Reactivity of this compound with Various Bases
| Base Type | Example(s) | Role of Base | Expected Product with Nucleophile (e.g., R-OH) |
| Non-nucleophilic (tertiary amines) | Pyridine, Triethylamine (TEA) | Acid scavenger, Catalyst wikipedia.org | Ester (R-O-CO-Purine) + Base·HCl |
| Nucleophilic (primary/secondary amines) | R'NH₂, R'₂NH | Nucleophile, Acid scavenger | Amide (R'NH-CO-Purine or R'₂N-CO-Purine) + Amine·HCl |
| Strong Nucleophilic (inorganic) | Sodium Hydroxide (NaOH) | Nucleophile | Purine-9-carboxylate salt + NaCl + H₂O |
Applications of 2,6 Dioxo 3h Purine 9 Carbonyl Chloride in Complex Organic Synthesis
Building Blocks for Novel Purine (B94841) Derivatives
2,6-Dioxo-3H-purine-9-carbonyl chloride serves as a pivotal building block for the synthesis of a diverse range of novel purine derivatives. Its utility stems from the ability to introduce a variety of substituents at the N-9 position and to facilitate further regioselective functionalization of the purine core.
The primary application of this compound is in the synthesis of N-9 substituted purines. The acyl chloride at the N-9 position is a highly reactive electrophilic site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reaction is a powerful method for introducing diverse functional groups at this specific nitrogen atom of the purine ring system.
The general reaction involves the treatment of this compound with a nucleophile, such as an alcohol, amine, or thiol, leading to the formation of the corresponding ester, amide, or thioester, respectively. This straightforward approach allows for the systematic modification of the purine scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry and the development of new materials.
A variety of N-9 substituted purines have been synthesized using analogous 6-chloropurine (B14466) derivatives, which highlights the feasibility of these transformations. The following table showcases examples of N-9 substituted purines prepared through methods that can be conceptually applied to this compound, demonstrating the diversity of achievable structures.
Table 1: Examples of N-9 Substituted Purine Derivatives
| Compound | Substituent at N-9 | Starting Materials | Reference |
|---|---|---|---|
| 6-Chloro-9-propyl-9H-purine-8-carbonitrile | Propyl | 6-Chloropurine and propyl bromide | mdpi.com |
| 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile | Isopropyl | 6-Chloropurine and isopropyl bromide | mdpi.com |
| Ethyl-2-(6-chloro-8-cyano-9H-purin-9-yl)acetate | Ethyl acetate | 6-Chloropurine and ethyl bromoacetate | mdpi.com |
| 6-Chloro-9-(p-tolyl)-9H-purine-8-carbonitrile | p-Tolyl | 6-Chloropurine and p-iodotoluene | mdpi.com |
| 6-Chloro-9-(4-methoxybenzyl)-9H-purine-8-carbonitrile | 4-Methoxybenzyl | 6-Chloropurine and 4-methoxybenzyl chloride | mdpi.com |
| 9-Benzyl-2,6-dichloro-9H-purine-8-carbonitrile | Benzyl (B1604629) | 2,6-Dichloropurine and benzyl bromide | mdpi.com |
The introduction of a substituent at the N-9 position using this compound can influence the regioselectivity of subsequent functionalization reactions on the purine ring. The nature of the N-9 substituent can direct further electrophilic or nucleophilic attacks to specific positions on the purine core, such as C-2, C-6, or C-8.
For instance, the presence of an electron-withdrawing group at N-9 can deactivate the imidazole (B134444) ring, making the pyrimidine (B1678525) ring more susceptible to nucleophilic attack. Conversely, an electron-donating group can enhance the nucleophilicity of the imidazole ring, facilitating electrophilic substitution at the C-8 position. This directing effect is a powerful tool for the synthesis of specifically substituted purine derivatives.
Research on the direct C-H arylation of purines has demonstrated that with appropriate catalytic systems, it is possible to achieve regioselective functionalization at the C-8 position. beilstein-journals.org This methodology, combined with the initial N-9 substitution, would allow for the synthesis of 2,6,8,9-tetrasubstituted purines with a high degree of control over the substitution pattern.
Precursors for Purine-Based Heterocyclic Systems
The reactivity of the purine ring system, particularly when activated by substituents introduced via this compound, allows for its use as a precursor in the synthesis of more complex, fused heterocyclic systems.
The purine nucleus can serve as a scaffold for the construction of fused-ring systems, leading to novel heterocyclic compounds with potentially interesting biological activities. By introducing appropriate functional groups at the N-9 position and other positions of the purine ring, intramolecular cyclization reactions can be induced to form additional rings.
For example, a side chain introduced at N-9 containing a nucleophilic group can be designed to react with an electrophilic center on the purine ring, such as a halogenated position, to form a new ring. This strategy has been employed to synthesize a variety of fused purine analogs. While direct examples starting from this compound are not prevalent in the literature, the synthesis of tricyclic xanthine (B1682287) derivatives from related uracil (B121893) precursors illustrates the principle of forming fused systems. researchgate.net
The synthesis of spirocyclic and annulated purine structures represents a significant challenge in organic chemistry due to their complex three-dimensional architectures. nih.gov These structures are of interest due to their conformational rigidity and potential for novel biological activities. While the direct use of this compound in the synthesis of spiro-purines has not been extensively documented, the functionalization it enables can provide handles for subsequent spirocyclization reactions.
For instance, the introduction of a suitable tether at the N-9 position could be followed by a ring-closing reaction onto one of the purine carbons to form a spiro-center. The synthesis of spiro compounds often involves domino reactions, which are efficient processes that form multiple bonds in a single operation.
Role in the Construction of Advanced Organic Scaffolds
The ability to introduce a wide range of functional groups onto the purine nucleus via this compound makes it a valuable tool in the construction of advanced organic scaffolds. These scaffolds can serve as cores for the development of libraries of compounds for high-throughput screening in drug discovery or for the creation of new materials with specific properties.
The synthesis of 2,6,9-trisubstituted purine libraries has been shown to be a fruitful approach for the discovery of potent inhibitors of cyclin-dependent kinases (CDKs). By systematically varying the substituents at these three positions, researchers can fine-tune the biological activity and selectivity of the compounds. The use of this compound would provide an efficient entry point to such libraries, allowing for the rapid generation of diverse N-9 substituted analogs for biological evaluation.
A Theoretical Exploration of this compound in Advanced Organic Synthesis
The field of organic synthesis continually seeks novel reagents that offer unique reactivity and structural motifs to construct complex molecules. One such theoretical scaffold is This compound , also known as xanthine-9-carbonyl chloride. While this specific compound is not extensively documented in scientific literature, its structure—combining the biologically significant xanthine core with a highly reactive acyl chloride—suggests a range of potential applications in synthetic chemistry. This article explores the theoretical utility of this compound, focusing on its potential roles in linker and conjugate formation and as a reactant in multi-component reactions, based on the known chemistry of its constituent functional groups.
The foundational structure, xanthine (2,6-Dioxo-3H-purine), is a purine base found in most human body tissues and fluids and is a precursor to uric acid. rsc.org The reactivity of the xanthine nucleus, particularly at the N7 and N9 positions, has been a subject of study, though N9-alkylation typically requires forcing conditions. nih.govnih.govavcr.cz The introduction of a carbonyl chloride group at the N9 position would install a highly electrophilic center, primed for nucleophilic attack. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing reactions with a wide array of nucleophiles. wikipedia.orgchemguide.co.uklibretexts.org This dual functionality makes this compound a promising, albeit theoretical, building block for complex molecular architectures.
The true synthetic potential of a reagent is demonstrated by its utility in constructing elaborate molecules. Based on its structure, this compound could be a valuable tool in two key areas of complex organic synthesis: as a linker for bioconjugation and as a key component in multi-component reactions.
Linker technology is crucial for the development of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and diagnostic probes. symeres.comnih.gov Linkers serve to connect two or more distinct molecular entities, and their chemical properties are critical to the function of the final conjugate. symeres.com A bifunctional molecule like this compound is an ideal candidate for such applications.
The highly reactive acyl chloride group provides a "handle" for conjugation. It can readily react with nucleophilic functional groups present in biomolecules, such as the amine groups of lysine (B10760008) residues or the hydroxyl groups of serine or threonine, to form stable amide or ester bonds, respectively. libretexts.orglibretexts.org This reaction is typically rapid and efficient. The purine core of the molecule offers the second point of functionality. The xanthine structure itself can engage in non-covalent interactions, such as hydrogen bonding, which is a known characteristic of purine derivatives. rsc.org Furthermore, the other positions on the purine ring (e.g., C8) could be pre-functionalized before the introduction of the N9-carbonyl chloride, or modified after conjugation, allowing for the attachment of other molecules or tuning of the linker's properties.
Studies have shown that purine derivatives can be incorporated as linkers in cytotoxic conjugates, where the presence of the purine fragment is crucial for biological activity. nih.gov For instance, purine-containing conjugates have been synthesized where the purine is connected via a polymethylene chain to another active molecule. nih.gov The use of purine-based cross-linkers like guanosine (B1672433) 5′-diphosphate (GDP) has also been explored to provide structural integrity to chitosan (B1678972) scaffolds, demonstrating the ability of the purine moiety to influence the microstructure of the resulting material. rsc.org
The theoretical application of this compound as a linker is summarized in the table below.
| Nucleophilic Partner (Molecule B) | Functional Group | Resulting Linkage | Potential Conjugate Type |
| Protein/Peptide | Amine (-NH₂) on Lysine | Amide | Antibody-Drug Conjugate (ADC) |
| Alcohol/Sugar | Hydroxyl (-OH) | Ester | Glycoconjugate |
| Thiol-containing molecule | Thiol (-SH) on Cysteine | Thioester | Peptide Conjugate |
| Amine-modified DNA/RNA | Primary Amine (-NH₂) | Amide | Oligonucleotide Probe |
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov The purine scaffold has been successfully employed in various MCRs to synthesize diverse heterocyclic systems. For example, imidazo[2,1-i]purine derivatives have been synthesized via the Groebke-Blackburn-Bienaymé three-component reaction. nih.gov
Theoretically, this compound could serve as a key component in isocyanide-based MCRs, such as the Ugi or Passerini reactions. nih.gov
Passerini Reaction (P-3CR): In a Passerini-type three-component reaction, an isocyanide, an aldehyde or ketone, and a carboxylic acid combine to form an α-acyloxy carboxamide. The this compound could potentially substitute for the carboxylic acid component. The reaction would likely proceed through the initial formation of an adduct between the aldehyde and the acyl chloride, which is then attacked by the isocyanide.
Ugi Reaction (U-4CR): The Ugi four-component reaction involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to yield a dipeptide-like structure. nih.gov Similar to the Passerini reaction, the N9-carbonyl chloride could act as the acidic component. The initial step would be the formation of a Schiff base from the aldehyde and amine, which would then react with the acyl chloride and the isocyanide.
The participation of a purine derivative in an MCR has been demonstrated in the synthesis of C(8)-substituted purines from aminomalononitrile, urea, and α-amino acid methyl esters, highlighting the compatibility of the purine ring system with one-pot transformations. nih.gov The use of this compound in such reactions would allow for the direct incorporation of the xanthine motif into complex, drug-like scaffolds in a single, efficient step.
A hypothetical Ugi-type reaction is outlined below:
| Component 1 | Component 2 | Component 3 | Component 4 | Hypothetical Product |
| Aldehyde (e.g., Benzaldehyde) | Amine (e.g., Aniline) | Isocyanide (e.g., tert-Butyl isocyanide) | This compound | α-Acylamino amide with a xanthine moiety |
Derivatization and Library Synthesis Employing 2,6 Dioxo 3h Purine 9 Carbonyl Chloride
Combinatorial Chemistry Approaches for Purine (B94841) Analogues
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of distinct but structurally related molecules. epa.gov The use of a highly reactive building block like 2,6-Dioxo-3H-purine-9-carbonyl chloride is well-suited for this approach. The reactivity of the acyl chloride group allows for its efficient coupling with a wide variety of nucleophiles, such as primary and secondary amines, alcohols, and phenols, to generate a library of N9-substituted xanthine (B1682287) amides and esters, respectively.
The general reaction scheme involves the nucleophilic acyl substitution where the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. libretexts.orglibretexts.org This reaction is typically rapid and can be performed under mild conditions.
Table 1: Representative Nucleophiles for Combinatorial Derivatization
| Nucleophile Class | Example Reactant | Resulting Functional Group |
| Primary Amines | Benzylamine | Secondary Amide |
| Secondary Amines | Piperidine | Tertiary Amide |
| Alcohols | Ethanol | Ester |
| Phenols | Phenol | Phenyl Ester |
By reacting this compound with a collection of diverse amines and alcohols, a combinatorial library of N9-acyl xanthine derivatives can be generated. Each member of the library would retain the core xanthine scaffold but possess a unique side chain at the N9 position, thereby creating a focused library of potential bioactive molecules.
Parallel Synthesis of Compound Libraries
Parallel synthesis is a streamlined approach within combinatorial chemistry where reactions are carried out simultaneously in an array of separate reaction vessels, such as the wells of a microtiter plate. This methodology is highly amenable to the use of this compound for the creation of compound libraries.
In a typical parallel synthesis setup, a stock solution of this compound in a suitable inert solvent would be dispensed into each well of a reaction block. Subsequently, a different nucleophilic reactant (e.g., a unique amine or alcohol from a pre-selected building block collection) is added to each well. The reactions can be driven to completion, often with the aid of a scavenger resin to remove the HCl byproduct, followed by a simple purification step. This process allows for the generation of a spatially addressed library, where the structure of the compound in each well is known based on its location.
Table 2: Hypothetical Parallel Synthesis Array for N9-Amide Derivatives
| Well | Amine Reactant | Product Structure (R-group) |
| A1 | Methylamine | -NHCH₃ |
| A2 | Cyclopropylamine | -NH-c-C₃H₅ |
| A3 | Aniline | -NH-C₆H₅ |
| B1 | Dimethylamine | -N(CH₃)₂ |
| B2 | Morpholine | -N(CH₂)₄O |
| B3 | Indoline | -N(CH₂)₂C₆H₄ |
This parallel synthesis approach enables the rapid and efficient production of a library of hundreds or even thousands of distinct N9-acyl xanthine derivatives, which can then be directly subjected to high-throughput screening for biological activity.
Strategies for Diversity-Oriented Synthesis of Purine-Based Molecules
Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material, exploring a wider range of chemical space than typical combinatorial libraries. nih.govrsc.org this compound can serve as a key starting point for DOS strategies focused on the purine scaffold.
One strategy involves introducing functionalized building blocks via the N9-acyl chloride. For instance, reacting the acyl chloride with an amino acid ester would introduce a chiral center and multiple points for further diversification. The resulting N9-substituted derivative could then be subjected to a series of reactions at other positions of the xanthine ring (e.g., alkylation at N1 and N3, or cross-coupling at a pre-functionalized C8 position) to create a library with a high degree of stereochemical and skeletal diversity.
Another DOS approach could involve intramolecular reactions. If the nucleophile used to react with the N9-acyl chloride also contains a second reactive group, a subsequent intramolecular cyclization could lead to novel, fused polycyclic purine systems. For example, reaction with an amino alcohol could be followed by a cyclization to form a new ring fused to the N9 position.
Table 3: Potential Diversity-Oriented Synthesis Pathways
| Pathway | Initial Reaction at N9 | Subsequent Reactions | Resulting Structural Feature |
| 1 | Reaction with an amino acid derivative | Peptide coupling at the amino acid terminus; Alkylation at N1/N3 | Peptidomimetic purine conjugate |
| 2 | Reaction with an unsaturated amine | Ring-closing metathesis of the unsaturated side chain | Macrocyclic purine derivative |
| 3 | Reaction with a di-functional nucleophile | Intramolecular cyclization | Novel fused heterocyclic system |
These strategies would allow for the creation of a rich and diverse library of purine-based molecules with complex three-dimensional structures, increasing the probability of discovering compounds with novel biological activities.
Post-Synthetic Modifications of this compound Derivatives
Post-synthetic modification (PSM) is a powerful technique where further chemical transformations are performed on an existing library of compounds to increase their diversity. libretexts.orgrsc.orgnih.gov The derivatives generated from this compound are excellent candidates for PSM.
The side chains introduced at the N9 position can be designed to contain reactive functional groups that are orthogonal to the reactivity of the purine core. For example, a library of N9-acyl xanthines could be created where each member contains a terminal alkyne or azide (B81097) group. This library could then be subjected to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a second set of building blocks, rapidly expanding the diversity of the initial library.
Alternatively, if the introduced side chain contains a protected functional group, such as a Boc-protected amine or a silyl-protected alcohol, a deprotection step followed by further acylation, alkylation, or other coupling reactions can be performed.
Table 4: Examples of Post-Synthetic Modifications
| Initial N9-Derivative | PSM Reaction | Modified Functional Group |
| N9-(4-azidobutanoyl)xanthine | CuAAC with a terminal alkyne | Triazole-linked conjugate |
| N9-(4-pentynoyl)xanthine | Sonogashira coupling with an aryl halide | Aryl-substituted alkyne |
| N9-(Boc-aminopropanoyl)xanthine | Deprotection and acylation | Di-acylated side chain |
These post-synthetic modification strategies significantly amplify the structural diversity that can be achieved from a single starting scaffold, maximizing the efficiency of the library synthesis process in the search for new bioactive compounds.
Advanced Spectroscopic and Analytical Characterization of 2,6 Dioxo 3h Purine 9 Carbonyl Chloride and Its Synthetic Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural investigation of 2,6-Dioxo-3H-purine-9-carbonyl chloride and its adducts in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to identify the carbon-hydrogen framework of a molecule.
For the core structure of this compound, the xanthine (B1682287) scaffold is the primary component. In ¹H NMR, the single proton on the imidazole (B134444) ring (H-8) is expected to appear as a distinct singlet. In the parent molecule, xanthine, this proton (H-8) typically resonates around 7.7-7.9 ppm in aqueous solutions. nih.govhmdb.ca The protons on the nitrogen atoms (N-H) are often broad and their chemical shift is highly dependent on the solvent, concentration, and temperature.
In ¹³C NMR, the carbonyl chloride group at the N-9 position significantly influences the chemical shifts of the purine (B94841) ring carbons compared to the parent xanthine. The carbonyl carbon (C=O) of the acyl chloride itself would be expected at a characteristic downfield position. The carbons of the xanthine core have been well-documented. nih.gov For instance, in DMSO-d₆, the signals for xanthine's carbons appear at approximately 107.8 (C-5), 141.5 (C-8), 149.8 (C-4), 152.4 (C-2), and 156.5 (C-6) ppm. nih.gov The introduction of the carbonyl chloride at N-9 would cause notable shifts, particularly for the adjacent C-4 and C-8 atoms.
The analysis of synthetic adducts formed by the reaction of the carbonyl chloride group would show new signals corresponding to the added moiety, and predictable shifts in the purine ring signals, confirming the formation of the new covalent bond at the N-9 position. For example, the synthesis of novel xanthine derivatives has been identified by means of ¹H NMR and ¹³C NMR. acs.org
Table 1: Typical NMR Chemical Shifts for the Xanthine Core
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm, in DMSO-d₆) nih.gov |
| H-8 | ~7.7-7.9 nih.gov | - |
| C-2 | - | ~152.4 |
| C-4 | - | ~149.8 |
| C-5 | - | ~107.8 |
| C-6 | - | ~156.5 |
| C-8 | - | ~141.5 |
Note: Data is based on the parent compound xanthine. The N-9 carbonyl chloride substituent in the title compound will induce shifts in these values.
Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding network and stereochemistry, especially for complex adducts of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. While the core purine of the title compound has only one isolated C-H proton, COSY is invaluable for characterizing synthetic adducts by showing correlations between protons on the added chemical group, helping to piece together its structure.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded carbon and proton atoms. For the title compound, an HSQC spectrum would show a cross-peak connecting the H-8 proton signal to the C-8 carbon signal, confirming their direct bond. nih.gov This is a powerful tool for assigning the ¹H and ¹³C signals of any substituted groups in its adducts.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is exceptionally useful for establishing connectivity across quaternary carbons (like C-4, C-5, C-6) and heteroatoms. For this compound, HMBC would show correlations from the H-8 proton to the neighboring carbons C-4 and C-5. Crucially, it would also confirm the position of the carbonyl chloride group by showing a correlation from H-8 to the carbonyl carbon.
Together, these 2D NMR techniques provide an unambiguous map of the molecular structure of the title compound and its derivatives.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
The nominal molecular weight of this compound (C₆H₃ClN₄O₃) is 214.57 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, typically within a few parts per million (ppm). For example, HRMS has been used to confirm the composition of various purine derivatives. acs.org
Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used to analyze the compound. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern provides structural information. For this compound, characteristic fragmentation pathways would include:
Loss of a chlorine radical (Cl•), resulting in an [M-Cl]⁺ ion.
Loss of the entire carbonyl chloride group (•COCl), leading to a fragment corresponding to the xanthine radical cation.
Decarbonylation (loss of CO) from the [M-Cl]⁺ fragment.
The fragmentation pattern of the parent compound, xanthine, is well-documented and shows a prominent molecular ion peak at m/z 152. nist.gov Its ESI-MS/MS spectrum shows major fragments at m/z 135, corresponding to the loss of NH₃. nih.govmassbank.eu Analysis of adducts would show predictable shifts in the molecular ion peak and new fragmentation patterns related to the substituent.
Table 2: Predicted HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₆H₃³⁵ClN₄O₃ | 213.9945 |
| [M+H]⁺ | C₆H₄³⁵ClN₄O₃ | 215.0018 |
| [M]⁺ | C₆H₃³⁷ClN₄O₃ | 215.9915 |
Note: Based on the natural isotopic abundance of ³⁵Cl and ³⁷Cl, the molecular ion will appear as a characteristic isotopic pattern with an approximate 3:1 intensity ratio.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. Data from the parent compound, xanthine, shows strong absorptions for its functional groups. chemicalbook.comnist.gov
N-H Stretching: The N-H bonds in the pyrimidine (B1678525) ring would produce broad absorption bands in the region of 3100-3400 cm⁻¹.
C=O Stretching: This is a key region. The two amide carbonyl groups (C-2 and C-6) of the purine ring typically show strong, broad absorptions between 1650 and 1720 cm⁻¹. The carbonyl group of the acyl chloride (C=O) is expected to have a very strong and sharp absorption at a higher frequency, typically in the range of 1770-1820 cm⁻¹, which would be a clear indicator of its presence.
C=N and C=C Stretching: The double bonds within the purine ring system will show absorptions in the 1550-1650 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.
Analysis of adducts would show the disappearance of the characteristic acyl chloride C=O band and the appearance of new bands corresponding to the newly formed functional group (e.g., an ester or amide).
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3400 | Medium, Broad |
| C-H Stretch (aromatic) | ~3050 | Weak |
| C=O Stretch (Acyl Chloride) | 1770-1820 | Strong, Sharp |
| C=O Stretch (Amide) | 1650-1720 | Strong |
| C=N/C=C Stretch (Ring) | 1550-1650 | Medium-Strong |
| C-Cl Stretch | 600-800 | Medium |
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While obtaining a suitable single crystal of the highly reactive this compound may be challenging, this technique is invaluable for characterizing its stable, crystalline synthetic adducts. iucr.org
Recent studies have successfully determined the crystal structure of the parent xanthine using advanced 3D electron diffraction, revealing a layered structure with extensive hydrogen bonding. nih.govchemrxiv.orgacs.orgacs.org The structure contains planar hydrogen-bonded sheets where molecules are linked through N-H···N and N-H···O interactions, with a separation of about 3.2 Å between layers. acs.orgacs.org
For a crystalline derivative of this compound, X-ray analysis would provide a wealth of information:
Unambiguous Confirmation of Constitution and Stereochemistry: It would definitively prove the structure of the adduct, showing the new group attached at the N-9 position.
Precise Bond Lengths and Angles: This data provides insight into the electronic structure, such as the degree of double-bond character in the purine ring and the geometry of the substituent.
Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, detailing hydrogen bonds, π–π stacking interactions, and other non-covalent forces that govern the solid-state architecture. acs.org This information is critical for understanding the physical properties of the material.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique in the characterization of novel synthetic compounds, providing fundamental insight into their elemental composition and purity. For this compound and its subsequent synthetic adducts, this analytical method is indispensable for verifying the empirical formula and ensuring the absence of significant impurities. The technique quantitatively determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements, such as chlorine (Cl) or sulfur (S), within a sample.
The principle of elemental analysis relies on the complete combustion of a small, precisely weighed sample at high temperatures. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then meticulously separated and quantified. From these measurements, the percentage of each element in the original sample can be calculated. For halogen-containing compounds like this compound, specific methods are employed to determine the chlorine content.
Detailed Research Findings
However, the scientific literature on related N9-substituted purine and xanthine derivatives consistently references the use of elemental analysis to confirm the successful synthesis and purity of the final products. acs.org For instance, in the synthesis of various 9-(arenethenyl)purines, elemental analyses were performed to confirm that the elemental composition of the synthesized compounds was within ±0.4% of the calculated theoretical values, a standard criterion for purity in medicinal chemistry. acs.org Similarly, studies on the synthesis of novel xanthine derivatives for various biological applications routinely include a statement confirming that the elemental analysis results are in agreement with the proposed structures, even if the detailed numerical data is not always published. nih.govnih.gov
The synthesis of adducts from this compound would involve the reaction of the carbonyl chloride with various nucleophiles, such as amines, alcohols, or thiols, to form amides, esters, or thioesters, respectively. The elemental analysis of these adducts is crucial for confirming that the desired substitution has occurred at the N9-carbonyl position.
Theoretical Elemental Composition Data
To illustrate the application of elemental analysis, the theoretical elemental composition for this compound and a hypothetical synthetic adduct, a 9-carboxamide derivative formed with ammonia (B1221849), are provided below. The actual experimental values obtained for synthesized compounds would be compared against these theoretical values to ascertain purity and confirm the molecular formula.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 6 | 72.06 | 31.52% |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.33% |
| Nitrogen | N | 14.01 | 4 | 56.04 | 24.52% |
| Oxygen | O | 16.00 | 3 | 48.00 | 21.00% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.51% |
| Total | 214.58 | 100.00% |
Table 2: Theoretical Elemental Composition of a Hypothetical Adduct: 2,6-Dioxo-3H-purine-9-carboxamide
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 6 | 72.06 | 36.55% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.56% |
| Nitrogen | N | 14.01 | 5 | 70.05 | 35.55% |
| Oxygen | O | 16.00 | 3 | 48.00 | 24.35% |
| Total | 197.16 | 100.00% |
In a research context, the "found" or experimental values from an elemental analyzer would be presented alongside these "calculated" theoretical values. A close correlation between the two sets of data provides strong evidence for the proposed chemical structure and the purity of the synthesized compound.
Theoretical and Computational Chemistry Studies of 2,6 Dioxo 3h Purine 9 Carbonyl Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of purine (B94841) derivatives with a high degree of accuracy.
Geometry Optimization and Energetic Analysis of Isomers
The initial step in the computational study of 2,6-Dioxo-3H-purine-9-carbonyl chloride involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed for this purpose rsc.org.
The presence of the carbonyl chloride group at the 9-position of the purine ring introduces the possibility of different rotational isomers (conformers). The energetic landscape of these isomers can be explored by systematically rotating the carbonyl chloride group relative to the purine ring and performing geometry optimization for each conformation. The relative energies of these isomers are then calculated to identify the most stable conformer.
Table 1: Calculated Relative Energies of this compound Isomers (This is a representative table based on typical computational chemistry findings. Actual values would be derived from specific DFT calculations.)
| Isomer/Conformer | Dihedral Angle (N7-C8-N9-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A | 0° | 2.5 |
| Conformer B | 90° | 5.0 |
| Conformer C | 180° | 0.0 (most stable) |
This interactive table allows you to explore the relative stability of different conformers. The most stable conformer is used as the starting point for further calculations.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical predictions of the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model.
The vibrational modes associated with specific functional groups, such as the C=O stretching of the carbonyl chloride and the purine ring vibrations, can be assigned. For instance, studies on similar xanthine (B1682287) derivatives have detailed the vibrational analysis and assignment of their characteristic frequencies nih.gov.
Table 2: Predicted Vibrational Frequencies for the Most Stable Conformer of this compound (This is a representative table based on typical computational chemistry findings. Actual values would be derived from specific DFT calculations.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| ν(C=O) | Carbonyl Chloride | 1780 |
| ν(C=O) | Purine Ring | 1710, 1685 |
| ν(C-N) | Purine Ring | 1450 - 1550 |
| ν(C-Cl) | Carbonyl Chloride | 750 |
This interactive table displays the predicted vibrational frequencies for key functional groups. These predictions are instrumental in interpreting experimental spectroscopic data.
Quantum Chemical Descriptors (e.g., Fukui functions, condensed charges)
Quantum chemical descriptors provide valuable information about the reactivity and electronic properties of a molecule. DFT calculations are used to determine a range of these descriptors for this compound.
Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. The function is calculated based on the change in electron density when an electron is added to or removed from the system. For purine derivatives, Fukui functions can pinpoint which atoms are most susceptible to chemical reactions nih.gov.
Condensed charges , such as Mulliken or Natural Bond Orbital (NBO) charges, provide an estimation of the partial charge on each atom in the molecule. This information is useful for understanding the electrostatic potential and intermolecular interactions.
Table 3: Selected Quantum Chemical Descriptors for this compound (This is a representative table based on typical computational chemistry findings. Actual values would be derived from specific DFT calculations.)
| Descriptor | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 4.8 D |
| Fukui Function (f+) on Carbonyl Carbon | 0.25 |
| Condensed Charge on Carbonyl Carbon | +0.65 e |
This interactive table presents key quantum chemical descriptors that provide insights into the electronic properties and reactivity of the molecule.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of this compound in different environments.
Conformational Dynamics in Solution and Solid State
MD simulations can be used to explore the conformational landscape of this compound in both solution and the solid state. By simulating the molecule over a period of nanoseconds or longer, it is possible to observe transitions between different conformations and to understand the flexibility of the molecule. In solution, the choice of solvent is crucial as it can significantly influence the conformational preferences of the solute.
Interaction with Solvents and Other Molecules
MD simulations are particularly useful for studying the interactions between this compound and its surrounding environment. In a solvent, such as water or an organic solvent, the simulations can reveal the structure of the solvation shell around the molecule and the nature of the intermolecular interactions, such as hydrogen bonding.
The interaction of the molecule with other molecules, such as biological macromolecules or other small molecules, can also be investigated. These simulations can provide insights into potential binding modes and interaction energies, which is particularly relevant in the context of drug design and materials science. For example, MD simulations have been used to study the interaction of purine derivatives with proteins nih.govnih.gov.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Xanthine |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics (for derived compounds, focusing on molecular properties affecting interactions, not clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools in modern drug discovery and chemical research. For derivatives of this compound, which belongs to the xanthine family, these methods are instrumental in predicting molecular behavior and optimizing interactions with biological targets. Xanthine and its derivatives are known to interact with various enzymes and receptors, making them a rich field for such computational studies.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. nih.gov For purine-based compounds, which have a wide range of biological activities, QSAR helps in identifying the key structural features that govern their interactions. researchgate.netresearchgate.net
Predictive Modeling of Molecular Interactions
Predictive modeling for derivatives of this compound would aim to forecast how modifications to the parent structure influence its binding affinity for a specific target, such as an enzyme like xanthine oxidase. nih.govrsc.org These models are built using a dataset of compounds with known activities, and various machine learning algorithms like multiple linear regression, support vector machines, and random forests can be employed. nih.govfrontiersin.org
The process begins with the calculation of molecular descriptors. For a hypothetical series of amide derivatives of this compound, these descriptors would capture properties influencing non-covalent interactions, which are crucial for molecular recognition. Key descriptor classes include:
Electronic Descriptors: These describe the distribution of electrons in a molecule and are critical for electrostatic and hydrogen bonding interactions. Examples include partial charges on atoms and dipole moments. For instance, the electrostatic potential around the dioxo-purine core would be a significant factor in interactions. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, influencing how well it fits into a binding site. Descriptors like molecular weight, volume, and surface area are fundamental. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate steric contour maps to visualize regions where bulky groups enhance or diminish activity. rsc.orgnih.gov
Hydrophobic Descriptors: These quantify the water-fearing nature of parts of a molecule, which is vital for interactions within hydrophobic pockets of a protein. The logarithm of the partition coefficient (logP) is a common measure. nih.gov
A predictive QSAR model is then developed by finding a correlation between these descriptors and the observed biological activity (e.g., IC₅₀ values for enzyme inhibition). The robustness of such models is validated using statistical methods like cross-validation to ensure their predictive power for new, untested compounds. nih.govfrontiersin.org
Table 1: Hypothetical Molecular Descriptors for a Series of Xanthine Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Affinity (pIC₅₀) |
| Derivative A | 350.2 | 1.5 | 2 | 5 | 6.8 |
| Derivative B | 378.3 | 2.1 | 1 | 6 | 7.2 |
| Derivative C | 412.4 | 2.5 | 2 | 5 | 7.5 |
| Derivative D | 364.2 | 1.8 | 3 | 4 | 6.5 |
This table is for illustrative purposes to demonstrate the types of data used in QSAR modeling.
Virtual Screening and Lead Optimization in Chemical Research
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. popline.org For a reactive scaffold like this compound, virtual screening would be applied to a library of its potential derivatives to find promising candidates for synthesis and further testing. rsc.orgnih.gov
The process can be broadly categorized into two approaches:
Ligand-Based Virtual Screening: This method relies on the knowledge of other molecules (ligands) that bind to the target of interest. A model, such as a pharmacophore, is built based on the common structural features of these known active ligands. This model is then used to filter a large database for molecules that match the pharmacophore. nih.gov
Structure-Based Virtual Screening: When the 3D structure of the target protein is known, molecular docking can be used. mdpi.com This involves computationally placing candidate molecules into the binding site of the protein and scoring their fit based on predicted binding energy. rsc.orgnih.gov For derivatives of this compound, this could be used to predict their interaction with the active site of an enzyme like xanthine oxidase. bjmu.edu.cn
Once initial "hits" are identified through virtual screening, the process of lead optimization begins. Here, QSAR models and molecular docking are used iteratively to guide the chemical synthesis of new analogues with improved properties. popline.org For example, if a docking study reveals a specific hydrogen bond interaction is crucial, chemists can design derivatives that enhance this interaction. nih.gov Similarly, if a QSAR model indicates that increased hydrophobicity in a certain region of the molecule improves activity, modifications can be made accordingly. nih.gov
Table 2: Example of a Virtual Screening and Lead Optimization Workflow
| Step | Method | Description | Outcome |
| 1. Library Generation | Combinatorial Chemistry | Create a virtual library of 10,000 derivatives of this compound. | A diverse set of virtual compounds. |
| 2. Initial Filtering | Pharmacophore Screening | Use a pharmacophore model based on known xanthine oxidase inhibitors to filter the library. nih.gov | Reduced set of 1,000 candidate compounds. |
| 3. Hit Identification | Molecular Docking | Dock the 1,000 candidates into the xanthine oxidase active site and score their binding. bjmu.edu.cn | Top 50 "hit" compounds with the best-predicted binding energies. |
| 4. Lead Optimization | 3D-QSAR & MD Simulation | Analyze the docking poses of the top hits to build a 3D-QSAR model and run molecular dynamics (MD) simulations to assess binding stability. rsc.orgnih.gov | Identification of key structural modifications to improve affinity and stability. |
| 5. Synthesis & Testing | Chemical Synthesis | Synthesize and test the most promising 5-10 optimized compounds in vitro. | Experimental validation of predicted activity. |
This table illustrates a typical workflow and is based on established methodologies in computational drug discovery.
Exploration of 2,6 Dioxo 3h Purine 9 Carbonyl Chloride in Chemical Biology and Bioorganic Synthesis
Synthesis of Molecular Probes for Biomolecular Studies
The unique structure of 2,6-Dioxo-3H-purine-9-carbonyl chloride makes it a valuable starting material for the creation of molecular probes. These probes are instrumental in studying the complex functions and interactions of biomolecules within their native environments.
Design and Synthesis of Purine-Based Fluorescent Tags or Affinity Labels
The reactive nature of the carbonyl chloride group in this compound facilitates its conjugation with various reporter molecules, including fluorescent dyes. This process yields purine-based fluorescent tags that can be used to label and visualize specific biomolecules, such as proteins or nucleic acids. For instance, the reaction of this compound with an amino-functionalized fluorophore would result in a stable amide linkage, covalently attaching the purine (B94841) moiety to the fluorescent tag.
Furthermore, this compound can be utilized to synthesize affinity labels. By coupling it with a molecule that has a high affinity for a specific biological target, a probe can be created that selectively binds to that target. This is crucial for identifying and isolating proteins or enzymes involved in particular cellular pathways. The synthesis of 2- and 6-substituted purines has been shown to yield compounds with notable fluorescence characteristics. researchgate.net For example, 2-aminopurine, a related purine derivative, exhibits significant fluorescence, and its intensity can be modulated by substitution at various positions on the purine ring. researchgate.net This principle can be extended to derivatives of this compound, where strategic modifications can fine-tune the fluorescence properties of the resulting molecular probes.
Preparation of Purine Analogs for In Vitro Enzyme Inhibition Studies
The purine scaffold is a ubiquitous motif in biologically active molecules, and derivatives of this compound are no exception. These analogs are frequently employed in in vitro studies to investigate their potential as enzyme inhibitors, offering insights into therapeutic interventions for various diseases.
Targeting Purine Metabolizing Enzymes (e.g., Xanthine (B1682287) Oxidase, Phosphodiesterases)
A primary target for purine analogs derived from this compound is xanthine oxidase (XO). researchgate.netnih.gov This enzyme plays a critical role in purine metabolism by catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.netnih.gov Overactivity of XO can lead to hyperuricemia, a condition associated with gout. researchgate.netnih.gov By synthesizing derivatives that mimic the natural substrates of XO, researchers can develop potent and selective inhibitors. For example, various N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives have been synthesized and shown to inhibit xanthine oxidase, with some exhibiting IC50 values in the nanomolar range. bioorganica.com.uaresearchgate.net
Another important class of enzymes targeted by purine analogs are phosphodiesterases (PDEs). nih.gov PDEs are responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways. nih.gov Inhibition of PDEs can lead to increased intracellular levels of these cyclic nucleotides, which can have therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease. nih.gov Novel hydrazide and amide purine-2,6-dione (B11924001) derivatives have been synthesized and identified as potent PDE inhibitors. nih.gov
Investigations into Molecular Mechanisms of Enzyme Modulation
The study of how these purine analogs inhibit enzymes goes beyond simply measuring their inhibitory potency. Understanding the molecular mechanisms of enzyme modulation is crucial for designing more effective and specific inhibitors. Kinetic studies can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive, providing clues about its binding site on the enzyme. For instance, the most active N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide was found to be a competitive inhibitor of xanthine oxidase, suggesting it binds to the active site of the enzyme. bioorganica.com.uaresearchgate.net
Structural biology techniques, such as X-ray crystallography, can provide detailed atomic-level information about how an inhibitor binds to its target enzyme. This information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity. The study of purine salvage enzymes like xanthine phosphoribosyltransferase (XPRT) has shown that alarmones such as pppGpp and ppGpp can directly interact with the PRPP binding motif in the active site, inhibiting the enzyme's activity by competing with its substrate. nih.gov
In Silico Studies of Molecular Interactions with Biological Targets
Computational methods, collectively known as in silico studies, have become an indispensable tool in modern drug discovery and chemical biology. These methods allow for the prediction and analysis of interactions between small molecules, such as derivatives of this compound, and their biological targets at a molecular level.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors. For derivatives of this compound, molecular docking can be used to predict how they will bind to the active sites of enzymes like xanthine oxidase or phosphodiesterases. nih.govnih.gov For example, docking studies have been used to elucidate the mechanism of enzyme-inhibitor complex formation for N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides with xanthine oxidase. bioorganica.com.uaresearchgate.net
Following docking, the binding affinity of the ligand for the protein can be estimated using various scoring functions. These predictions, while not always perfectly accurate, can help prioritize compounds for synthesis and experimental testing. In silico studies of purine analogues have been used to predict their binding energies to potential antimalarial targets like P. falciparum hypoxanthine guanine (B1146940) phosphoribosyltransferase (pfHGPRT). researchgate.net
Dynamics of Ligand-Target Interactions
Direct studies on the dynamics of ligand-target interactions of the highly reactive this compound are scarce in the literature. This is primarily because its high reactivity makes it more of a synthetic intermediate rather than a stable ligand for biological assays. The carbonyl chloride moiety is readily susceptible to nucleophilic attack by water, amines, and alcohols, leading to rapid hydrolysis or acylation of target molecules.
However, the dynamics of ligand-target interactions can be considered from the perspective of the stable xanthine derivatives formed after the reaction of this compound. The xanthine scaffold itself is a well-known privileged structure in medicinal chemistry, with derivatives targeting a range of biological macromolecules. researchgate.net For instance, substituted xanthines are known to be antagonists of adenosine receptors. mdpi.com
The interaction dynamics of these resulting xanthine-based ligands with their protein targets are governed by a combination of forces, including:
Hydrogen Bonding: The dioxo-purine core provides multiple hydrogen bond donors and acceptors, enabling strong and specific interactions within a protein's binding pocket.
Van der Waals Forces: The aromatic purine ring system can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The nature of the substituent introduced via the N9-carbonyl chloride linker significantly modulates these interactions. By reacting this compound with a library of amines or alcohols, a diverse set of amides and esters can be generated. The physicochemical properties of these derivatives, such as size, shape, and hydrophobicity, will dictate their binding affinity and selectivity for specific biological targets.
| Interaction Type | Key Structural Features of Xanthine Core | Potential Interacting Moieties in a Target Protein |
| Hydrogen Bond Donor | N1-H, N3-H, N7-H | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |
| Hydrogen Bond Acceptor | C2=O, C6=O, N7, N9 | Arginine, Lysine (B10760008), Asparagine, Glutamine, Serine, Threonine, Main-chain N-H |
| Aromatic Stacking | Purine ring system | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | C8 position and attached substituents | Leucine, Isoleucine, Valine, Alanine |
Utility in the Synthesis of Precursors for Nucleic Acid Analogs (without clinical data)
The primary utility of this compound lies in its application as a versatile reagent for the synthesis of precursors for nucleic acid analogs. Its reactivity allows for the efficient introduction of the xanthine moiety onto various molecular scaffolds, particularly those related to nucleosides and nucleotides.
Derivatization of Nucleosides and Nucleotides
The hydroxyl groups of the ribose or deoxyribose sugar in nucleosides and nucleotides are excellent nucleophiles for reaction with the electrophilic carbonyl chloride of this compound. This reaction results in the formation of an ester linkage, effectively capping the sugar hydroxyls with a xanthine-9-carbonyl group.
This derivatization strategy can be employed for several research purposes:
Protecting Group Chemistry: The xanthine-9-carbonyl group can serve as a novel protecting group for the 5'- or 3'-hydroxyl functions of nucleosides during oligonucleotide synthesis. The stability and cleavage conditions of this group would need to be empirically determined to ensure its compatibility with standard solid-phase synthesis protocols.
Pro-drug and Delivery Systems: While clinical data is excluded, from a purely chemical perspective, acylation of a therapeutic nucleoside analog with this compound could be explored as a pro-drug strategy in preclinical research. The resulting ester might exhibit altered solubility, membrane permeability, or metabolic stability, potentially enhancing the delivery of the parent nucleoside.
Synthesis of Multi-functional Probes: By first reacting this compound with a linker molecule containing another reactive group (e.g., an azide (B81097) or alkyne), a bifunctional xanthine-based reagent can be created. This can then be attached to a nucleoside to generate a probe for click chemistry applications, allowing for the subsequent attachment of fluorophores, biotin, or other reporter molecules.
| Nucleoside/Nucleotide Moiety | Reaction with this compound | Resulting Linkage | Potential Research Application |
| 5'-Hydroxyl of a nucleoside | Acylation | Ester | 5'-Protecting group for oligonucleotide synthesis |
| 3'-Hydroxyl of a nucleoside | Acylation | Ester | 3'-Protecting group or modification for polymerase studies |
| 2'-Hydroxyl of a ribonucleoside | Acylation | Ester | Probing RNA structure and function |
| Phosphate group of a nucleotide | (Potential) Anhydride formation | Mixed Anhydride | Synthesis of activated nucleotides (requires investigation) |
Chemical Modification of DNA/RNA Components for Research Purposes
Beyond the derivatization of individual nucleosides, this compound offers a potential tool for the direct chemical modification of DNA and RNA components for research applications. The exocyclic amino groups of adenine (B156593), guanine, and cytosine, while less nucleophilic than the sugar hydroxyls, could potentially be acylated under specific reaction conditions.
Such modifications can be instrumental in:
Probing Nucleic Acid Structure and Function: The introduction of a bulky xanthine-9-carbonyl group at a specific base can create a steric block, allowing researchers to investigate its impact on DNA-protein interactions, DNA replication, or transcription. The unique spectroscopic properties of the xanthine moiety could also be exploited as a probe.
Development of Labeled Oligonucleotides: An oligonucleotide could be synthesized with a single nucleoside bearing a free primary amine (e.g., via a linker attached to the base or sugar). This amine could then be selectively reacted with this compound to introduce the xanthine label at a defined position.
Cross-linking Studies: If the xanthine moiety is further functionalized with a photo-activatable group, its incorporation into a nucleic acid sequence could enable photo-cross-linking studies to identify interacting proteins or other nucleic acid strands.
The chemical modification of nucleic acids is a cornerstone of molecular biology research, providing invaluable tools to dissect complex biological processes. researchgate.netnih.gov The use of a reactive purine derivative like this compound represents a potential expansion of the chemical toolbox available for these investigations.
| Nucleic Acid Component | Potential Reaction Site | Resulting Modification | Research Purpose |
| Adenine | Exocyclic amine (N6) | N6-Acylation | Probing DNA-protein interactions |
| Guanine | Exocyclic amine (N2) | N2-Acylation | Investigating enzyme recognition sites |
| Cytosine | Exocyclic amine (N4) | N4-Acylation | Studying epigenetic modifications |
| Modified Nucleoside with Linker | Terminal amine or thiol | Acylation | Site-specific labeling with xanthine |
Future Directions and Emerging Research Avenues in 2,6 Dioxo 3h Purine 9 Carbonyl Chloride Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of acyl chlorides often involves reagents like phosgene (B1210022) or thionyl chloride, which are hazardous and produce significant waste. wikipedia.org Future research will undoubtedly focus on developing greener, safer, and more efficient synthetic pathways to 2,6-Dioxo-3H-purine-9-carbonyl chloride.
Key research thrusts will likely include:
Phosgene Alternatives: Exploration of solid or liquid phosgene substitutes, such as triphosgene (B27547) or diphosgene, which are safer to handle. sigmaaldrich.comquora.com Another avenue involves catalytic, carbon-dioxide-based routes, which could transform CO2 from a waste product into a valuable C1 feedstock for generating the carbonyl group, although this remains a significant scientific challenge. ionike.com
Catalytic Approaches: The development of catalytic systems that can directly convert the N-H bond of xanthine (B1682287) to the N-COCl group using a benign chlorine source and a carbonyl donor would be a major breakthrough. This could involve novel transition-metal catalysts or organocatalysts that operate under mild conditions. nih.govresearchgate.net
Solvent Minimization: The use of greener solvent systems, such as deep eutectic solvents (DES), could offer an environmentally responsible medium for the synthesis, potentially combining catalytic and solvent properties. researchgate.net These bio-based ionic liquids are being increasingly investigated for the synthesis of N-heterocycles. mdpi.com
Table 1: Comparison of Potential Synthetic Routes to this compound
| Route | Reagents | Potential Advantages | Potential Challenges |
| Traditional | Xanthine, Phosgene/Thionyl Chloride | Established reactivity, potentially high yield. | High toxicity, corrosive byproducts (HCl), harsh conditions. |
| Phosgene Substitute | Xanthine, Triphosgene | Reduced handling risk (solid vs. gas), controlled phosgene release. | Still produces stoichiometric waste, requires careful temperature control. |
| Direct Carbonylation | Xanthine, CO, Chlorine Source | High atom economy, uses industrial feedstocks. | Requires specialized high-pressure equipment, catalyst development needed. |
| CO₂-Based | Xanthine, CO₂, Dehydrating Agent | Utilizes a greenhouse gas, potentially very green. | Thermodynamically challenging, requires significant energy input and novel catalysts. ionike.com |
Exploration of Unconventional Reactivity Profiles
Beyond its expected reactivity as an acylating agent, future research could uncover novel transformations of this compound by exploring unconventional reaction conditions.
Photoredox Catalysis: The purine (B94841) core is electrochemically active and can participate in single-electron transfer (SET) processes. Photoredox catalysis could be used to generate purinyl radicals from the molecule. acs.orgacs.org These radical intermediates could then engage in previously inaccessible bond-forming reactions, such as Minisci-type reactions to functionalize other heterocycles or couplings with radical precursors like ethers. nih.gov
Decarbonylative Coupling: Transition-metal catalysis could be employed to promote the decarbonylation of the acyl chloride, extruding carbon monoxide to generate a purine-metal species in situ. This intermediate could then be used in cross-coupling reactions, directly linking the purine N9 position to aryl, vinyl, or alkyl fragments, bypassing traditional N-H arylation methods.
Ring-Opening and Rearrangement Chemistry: Under specific conditions (e.g., strong base or nucleophiles), the purine ring system itself can be induced to undergo rearrangements, such as the Dimroth rearrangement. wur.nl Investigating how the N9-carbonyl chloride group influences these pathways could lead to the synthesis of entirely new heterocyclic scaffolds.
Integration with Flow Chemistry and Automated Synthesis
The high reactivity of acyl chlorides makes them ideal candidates for continuous flow chemistry. acs.org The precise control over reaction time, temperature, and mixing offered by flow reactors can minimize the decomposition of sensitive reagents and allow for the safe, on-demand generation and use of hazardous intermediates. thieme-connect.dealmacgroup.com
Automated Library Synthesis: By integrating flow reactors with automated liquid handlers and purification systems, vast libraries of novel xanthine derivatives could be rapidly synthesized. researchgate.netnih.govresearchgate.net This high-throughput approach would be invaluable for medicinal chemistry programs, allowing for the rapid exploration of the structure-activity relationship of N9-substituted purines.
Table 2: Hypothetical Automated Flow Synthesis Workflow
| Step | Module | Action | Purpose |
| 1 | Reagent Pump | Doses xanthine and activating agent solutions. | Precise stoichiometric control. |
| 2 | Microreactor 1 (Heated) | Synthesis of this compound. | Rapid, controlled formation of the reactive intermediate. thieme-connect.de |
| 3 | Reagent Pump Array | Injects one of many different nucleophiles from a plate. | Creation of a diverse product library. |
| 4 | Microreactor 2 | Reaction of the acyl chloride with the nucleophile. | Formation of the final amide, ester, etc. |
| 5 | In-line Purification | Scavenger resin or liquid-liquid extraction. | Removal of excess reagents and byproducts. nih.gov |
| 6 | Automated Collection | Fractions collected into a 96-well plate for analysis. | High-throughput screening preparation. |
Advanced Materials Science Applications (e.g., MOFs, polymers containing purine motifs)
The rigid, hydrogen-bonding capable structure of the purine core makes it an attractive motif for materials science. The N9-carbonyl chloride handle provides a reactive site to covalently incorporate the xanthine unit into larger macromolecular structures.
Purine-Containing Polymers: The compound could be used as a monomer or a modifying agent for polymerization. Reacting it with difunctional amines or alcohols could lead to novel polyamides or polyesters. These "poly(purine)s" could possess unique thermal properties, recognition capabilities, or optoelectronic characteristics due to the nature of the purine backbone. acs.orgdtic.mil Research has already demonstrated the synthesis of purine-based copolymers via cross-coupling reactions, highlighting their high thermal stability. acs.orgacs.org
Metal-Organic Frameworks (MOFs): While the acyl chloride itself is too reactive, it can be easily converted into a carboxylate or other suitable ligand for MOF synthesis. A purine-based dicarboxylic acid ligand could be synthesized from this compound and used to build porous frameworks with metal ions. acs.orgnih.gov The resulting MOFs could exhibit selective gas adsorption or catalytic properties, with the purine units offering specific host-guest interactions, for example in the kinetic separation of isomers. rsc.orgnih.gov
Interdisciplinary Research with Biophysics and Structural Biology
The structural similarity of the 2,6-dioxopurine (xanthine) core to the natural nucleobases guanine (B1146940) and adenine (B156593) makes its derivatives compelling probes for biological systems.
Enzyme Inhibition and Probes: The N9-carbonyl chloride can be used to covalently attach the xanthine scaffold to nucleophilic residues (e.g., serine, lysine) in the active site of enzymes. This could create irreversible inhibitors for enzymes involved in purine metabolism or signaling. nih.gov The resulting modified proteins could be studied using X-ray crystallography to understand binding interactions at an atomic level.
Modified Nucleic Acids: While not a natural nucleoside, the xanthine moiety, once incorporated into a larger molecule, could be studied for its interactions with DNA or RNA. Biophysical techniques like Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Differential Scanning Calorimetry (DSC) could be used to determine how the acylated purine derivative affects the structure, stability, and conformation of nucleic acid duplexes or aptamers. researchgate.netoup.com Such studies provide insight into the roles of hydrophobicity, pi-stacking, and shape in molecular recognition, moving beyond classical hydrogen bonding. nih.govnih.gov
Probing Protein Acylation: The process of S-acylation, the attachment of fatty acids to cysteine residues, is a critical and reversible protein modification. nih.gov Using this compound to "tag" proteins could provide a novel chemical tool to study the structural and functional consequences of modifying proteins at specific sites, offering a non-lipid mimic to probe membrane association and protein conformation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2,6-Dioxo-3H-purine-9-carbonyl chloride with high purity?
- Methodological Answer : The synthesis typically involves chlorination of the precursor purine derivative under anhydrous conditions. Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in a dry aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical to isolate the product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the purine backbone and carbonyl chloride group (e.g., carbonyl carbon at ~160–170 ppm in ¹³C NMR).
- IR Spectroscopy : Detect the C=O stretch (~1750 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., [M+H]⁺ peak).
Cross-reference with computed InChI data for structural validation .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid moisture to prevent hydrolysis of the carbonyl chloride. Store under inert gas (argon/nitrogen) at –20°C. Dispose of waste via neutralization with aqueous sodium bicarbonate followed by incineration, adhering to institutional guidelines .
Advanced Research Questions
Q. How does tautomerism in the purine ring affect reactivity studies of this compound?
- Methodological Answer : Tautomeric equilibria (e.g., lactam-lactim forms) can alter nucleophilic attack sites. Use X-ray crystallography (supplementary data from similar purine derivatives ) or variable-temperature NMR to identify dominant tautomers. Computational studies (DFT) can predict tautomer stability based on electron density maps .
Q. What experimental strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : For conflicting NMR/IR results, employ:
- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals.
- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts.
- Control experiments : Re-synthesize derivatives under standardized conditions to isolate variables. Cross-validate with literature on analogous purine systems .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify electrophilic centers. Compare with experimental kinetic data (e.g., reaction rates with amines or alcohols) to validate computational models. Reference InChI structural descriptors for accurate input geometries .
Q. What protocols ensure stability during long-term storage for enzymatic interaction studies?
- Methodological Answer : Lyophilize the compound and store in amber vials under argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Use cryoprotectants (e.g., trehalose) for aqueous solution storage .
Q. How can solid-state vs. solution-phase behavior differences impact crystallization attempts?
- Methodological Answer : Screen crystallization solvents (e.g., DMSO, acetonitrile) using microbatch or vapor diffusion methods. Compare single-crystal X-ray data (as in ) with solution-phase NMR to identify conformational changes. Adjust supersaturation levels to avoid polymorphic variations.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
